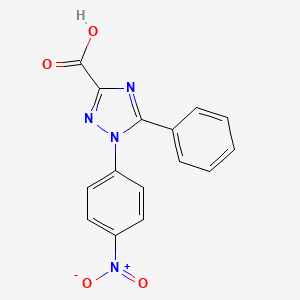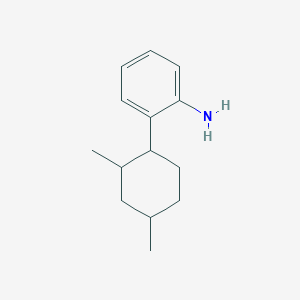
6-Methyl-2,3-dihydro-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2,3-dihydro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a methyl group attached to the sixth position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3-dihydro-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions. Another approach is the cyclization of thioamide with carbon dioxide as a raw material .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves green chemistry principles, such as using environmentally friendly solvents and catalysts. Microwave irradiation and one-pot multicomponent reactions are also employed to enhance the efficiency and yield of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2,3-dihydro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or alkylated benzothiazole derivatives.
Applications De Recherche Scientifique
6-Methyl-2,3-dihydro-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the production of dyes, pigments, and polymers
Mécanisme D'action
The mechanism of action of 6-Methyl-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like dihydroorotase and DNA gyrase, which are crucial for bacterial survival. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylbenzothiazole
- 3-Methylbenzothiazole
- 6-Chlorobenzothiazole
- 2-Aminobenzothiazole
Uniqueness
6-Methyl-2,3-dihydro-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzothiazole derivatives, it exhibits enhanced antimicrobial and anticancer activities, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C8H9NS |
|---|---|
Poids moléculaire |
151.23 g/mol |
Nom IUPAC |
6-methyl-2,3-dihydro-1,3-benzothiazole |
InChI |
InChI=1S/C8H9NS/c1-6-2-3-7-8(4-6)10-5-9-7/h2-4,9H,5H2,1H3 |
Clé InChI |
AAZMYARNNDIDOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrobromide](/img/structure/B13234006.png)
![2-(([(Benzyloxy)carbonyl]amino)methyl)-2-ethylbutanoic acid](/img/structure/B13234013.png)
![tert-Butyl 6-(2,5-dimethyl-1H-pyrrol-3-yl)-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene-12-carboxylate](/img/structure/B13234015.png)


![5-Cyclopropyl-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13234037.png)


![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13234071.png)

![tert-Butyl N-{1-[(propan-2-yl)amino]butan-2-yl}carbamate](/img/structure/B13234087.png)
amino}ethan-1-ol](/img/structure/B13234091.png)

